molecular formula C21H28N6O4 B11933037 tert-butyl N-[2-[[3-(4-carbamoylphenyl)imidazo[1,2-b]pyridazin-6-yl]amino]ethyl]-N-methylcarbamate;hydrate

tert-butyl N-[2-[[3-(4-carbamoylphenyl)imidazo[1,2-b]pyridazin-6-yl]amino]ethyl]-N-methylcarbamate;hydrate

Cat. No.: B11933037
M. Wt: 428.5 g/mol
InChI Key: XYXBVYPLKGXNLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[2-[[3-(4-carbamoylphenyl)imidazo[1,2-b]pyridazin-6-yl]amino]ethyl]-N-methylcarbamate;hydrate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an imidazo[1,2-b]pyridazin-6-yl moiety, a carbamoylphenyl group, and a tert-butyl carbamate group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[2-[[3-(4-carbamoylphenyl)imidazo[1,2-b]pyridazin-6-yl]amino]ethyl]-N-methylcarbamate;hydrate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the imidazo[1,2-b]pyridazin-6-yl intermediate: This step involves the cyclization of appropriate precursors under controlled conditions to form the imidazo[1,2-b]pyridazin-6-yl core.

    Introduction of the carbamoylphenyl group: The carbamoylphenyl group is introduced through a coupling reaction, often using reagents such as carbamoyl chlorides or isocyanates.

    Attachment of the tert-butyl carbamate group: The tert-butyl carbamate group is typically introduced via a reaction with tert-butyl chloroformate in the presence of a base.

    Final coupling and purification: The final step involves coupling the intermediate with N-methylcarbamate and subsequent purification to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[2-[[3-(4-carbamoylphenyl)imidazo[1,2-b]pyridazin-6-yl]amino]ethyl]-N-methylcarbamate;hydrate undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazo[1,2-b]pyridazin-6-yl moiety.

    Reduction: Reduction reactions can occur at the carbamoylphenyl group, leading to the formation of amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamate group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of the imidazo[1,2-b]pyridazin-6-yl moiety, while reduction can produce amine derivatives.

Scientific Research Applications

tert-Butyl N-[2-[[3-(4-carbamoylphenyl)imidazo[1,2-b]pyridazin-6-yl]amino]ethyl]-N-methylcarbamate;hydrate has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.

    Biology: It is studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl N-[2-[[3-(4-carbamoylphenyl)imidazo[1,2-b]pyridazin-6-yl]amino]ethyl]-N-methylcarbamate;hydrate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit kinases involved in cell signaling, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (4-bromobutyl)carbamate
  • tert-Butyl (2-((3-(4-carbamoylphenyl)imidazo[1,2-b]pyridazin-6-yl)amino)ethyl)(methyl)carbamate

Uniqueness

tert-Butyl N-[2-[[3-(4-carbamoylphenyl)imidazo[1,2-b]pyridazin-6-yl]amino]ethyl]-N-methylcarbamate;hydrate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C21H28N6O4

Molecular Weight

428.5 g/mol

IUPAC Name

tert-butyl N-[2-[[3-(4-carbamoylphenyl)imidazo[1,2-b]pyridazin-6-yl]amino]ethyl]-N-methylcarbamate;hydrate

InChI

InChI=1S/C21H26N6O3.H2O/c1-21(2,3)30-20(29)26(4)12-11-23-17-9-10-18-24-13-16(27(18)25-17)14-5-7-15(8-6-14)19(22)28;/h5-10,13H,11-12H2,1-4H3,(H2,22,28)(H,23,25);1H2

InChI Key

XYXBVYPLKGXNLU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCNC1=NN2C(=NC=C2C3=CC=C(C=C3)C(=O)N)C=C1.O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.